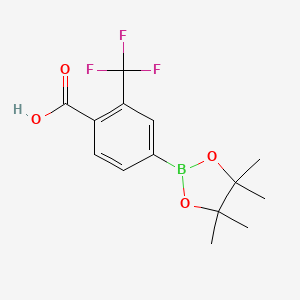

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

CAS No.: 2121513-72-0

Cat. No.: VC11719367

Molecular Formula: C14H16BF3O4

Molecular Weight: 316.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-72-0 |

|---|---|

| Molecular Formula | C14H16BF3O4 |

| Molecular Weight | 316.08 g/mol |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20) |

| Standard InChI Key | WGMLHOOENBAYCN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid under IUPAC nomenclature . The compound’s SMILES notation, , reflects its boronate ester functionality and trifluoromethyl substitution . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2121513-72-0 |

| Molecular Formula | |

| Molecular Weight | 316.08 g/mol |

| DSSTox Substance ID | DTXSID601130795 |

Structural Features

The compound comprises a benzoic acid backbone substituted at the 3-position with a trifluoromethyl group (-CF) and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The boronate group enhances reactivity in cross-coupling reactions, while the -CF group contributes to electronic effects and metabolic stability in drug-like molecules .

Synthesis and Reactivity

Synthetic Routes

Representative Synthesis of Analog A4 :

-

Reactants:

-

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester (1.00 mmol)

-

4-(Trifluoromethyl)benzaldehyde (1.00 mmol)

-

Cyclohexyl isocyanide (1.00 mmol)

-

-

Conditions:

-

Microwave irradiation (45°C, 150 W, 120 min)

-

Solvent: Dichloromethane/water mixture

-

-

Yield: 76%

-

Analytical Data:

-

: δ 7.93 (t, J = 7.3 Hz, 1H), 7.67–7.59 (m, 2H)

-

: δ 166.7, 164.7, 140.0

-

HRMS: [M+H] found 532.2487 (calc. 532.2488)

-

Analytical and Spectroscopic Data

Spectroscopic Characterization

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume